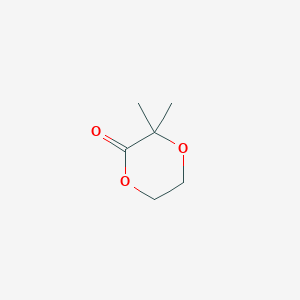
3,3-Dimethyl-1,4-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,4-dioxan-2-one is a cyclic carbonate with the molecular formula C6H10O3 It is a six-membered ring compound containing two oxygen atoms and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1,4-dioxan-2-one can be synthesized through the reaction of dimethyl carbonate with 1,3-propanediol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and using catalysts such as zinc acetate or tin(II) chloride .
Industrial Production Methods
Industrial production of this compound involves the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,4-dioxan-2-one has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyesters, which are valuable materials in the production of biodegradable plastics.
Materials Science: The compound is used in the development of novel copolymers with enhanced mechanical and thermal properties.
Biomedical Engineering: It is employed in the fabrication of tissue engineering scaffolds due to its biocompatibility and suitable degradation rate.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,4-dioxan-2-one involves its ability to undergo ring-opening polymerization. This process is catalyzed by various catalysts, such as tin(II) octoate, leading to the formation of high-molecular-weight polymers. The molecular targets include the hydroxyl groups of the initiator, which react with the cyclic carbonate to form linear or branched polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxan-2-one: Another cyclic carbonate with similar properties but different substituents.
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A related compound used as a precursor in cycloaddition reactions.
Uniqueness
3,3-Dimethyl-1,4-dioxan-2-one is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form high-molecular-weight polymers with desirable properties makes it valuable in various applications, particularly in the development of biodegradable materials .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1,4-dioxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)5(7)8-3-4-9-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHGTYGMRHXKIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OCCO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)
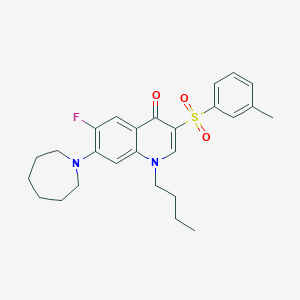
![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid](/img/structure/B2362244.png)
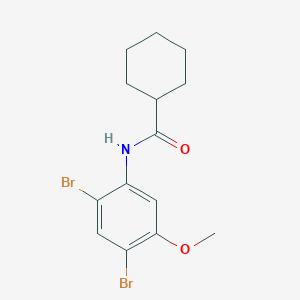

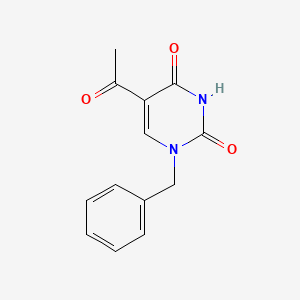
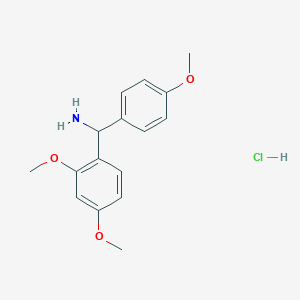
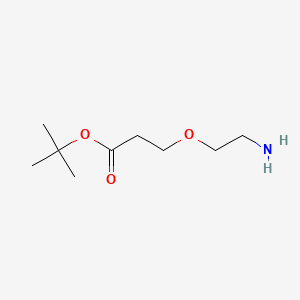

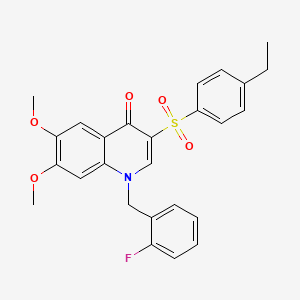
![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)
